



Application Note: Analysis of Carboxyfinasteride in Human Urine

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Compound of Interest		
Compound Name:	Carboxy finasteride	
Cat. No.:	B195190	Get Quote

Abstract

This application note provides a detailed protocol for the sample preparation and analysis of Carboxy-finasteride, the major urinary metabolite of finasteride, in human urine samples. The described method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for various research applications, including pharmacokinetic studies, clinical monitoring, and anti-doping control. All quantitative data is presented in a clear, tabular format, and a detailed experimental workflow is provided.

Introduction

Finasteride is a synthetic 5α -reductase inhibitor widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2][3][4] Monitoring its major metabolite, Carboxy-finasteride, in urine is crucial for understanding the drug's metabolism, excretion, and for doping control purposes.[1][5][6] This document outlines a robust and reproducible method for the extraction and quantification of Carboxy-finasteride from human urine. The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Experimental Materials and Reagents

Carboxy-finasteride reference standard



- Internal Standard (IS) (e.g., Beclomethasone or other suitable compound)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human urine (drug-free)
- Phosphate buffer (pH 7)
- Sodium hydroxide (for pH adjustment)
- Hydrochloric acid (for pH adjustment)

Equipment

- Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source
- Analytical column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm or equivalent)
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- pH meter
- Analytical balance



· Pipettes and general laboratory glassware

Preparation of Standards and Quality Controls

- Stock Solutions: Prepare a stock solution of Carboxy-finasteride (e.g., 1 mg/mL) in methanol.
 Prepare a separate stock solution for the internal standard.
- Working Solutions: Prepare working solutions of Carboxy-finasteride by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
- Calibration Standards: Spike drug-free human urine with the appropriate working solutions to create a calibration curve over the desired concentration range (e.g., 10.0–500.0 ng/mL).[6]
- Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

- Sample Aliquoting: Transfer 1.0 mL of urine sample, calibration standard, or QC sample into a clean centrifuge tube.
- pH Adjustment: Add 1.0 mL of phosphate buffer (pH 7) to the urine sample. Adjust the pH of the solution to approximately 7.0 using 0.1 M NaOH or 0.1 M HCl if necessary.
- Internal Standard Addition: Add a specific amount of the internal standard working solution to each tube (except for blank samples).
- Extraction: Add 5.0 mL of ethyl acetate to each tube.
- Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing.
- Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.



- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Analysis: Inject an appropriate volume (e.g., 10 μ L) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Value
Column	Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μ m)
Mobile Phase A	10 mM Ammonium acetate with 0.1% formic acid in water
Mobile Phase B	Acetonitrile
Gradient	Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then return to initial conditions.[7]
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	10 μL

Mass Spectrometry Conditions



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	pe Multiple Reaction Monitoring (MRM)	
Precursor Ion (m/z)	403.3 for Carboxy-finasteride	
Product Ions (m/z)	To be determined by direct infusion of the standard.	
Capillary Voltage	2800 V[7]	
Drying Gas Temperature	200 °C[7]	
Drying Gas Flow	10.5 L/min[7]	
Nebulizing Gas Pressure	45 psi[7]	

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, based on literature data.

Parameter	Result	Reference
Linearity Range	10.0-500.0 ng/mL	[6]
Limit of Detection (LOD)	< 2 ng/mL	[6]
Intra-run Precision (%RSD)	< 5.3%	[6]
Inter-run Precision (%RSD)	< 5.3%	[6]
Accuracy	Within ±6.6%	[6]

Experimental Workflow Diagram





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Caption: Workflow for the preparation and analysis of Carboxy-finasteride in urine.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of Carboxy-finasteride in human urine samples. The liquid-liquid extraction protocol is effective for sample clean-up, and the subsequent LC-MS/MS analysis allows for accurate and precise measurement. This methodology is well-suited for researchers in clinical chemistry, pharmacology, and anti-doping science.

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